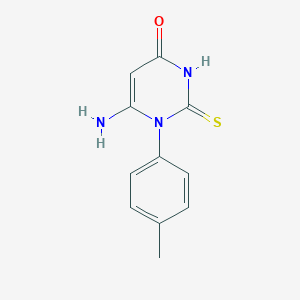

6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one

Description

6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one is a pyrimidinone derivative characterized by a 4-methylphenyl substituent at the 1-position and a sulfanylidene (thione) group at the 2-position. Its synthesis likely follows routes similar to related pyrimidinones, such as nucleophilic substitution reactions involving thiol precursors and aryl halides, as seen in the preparation of 6-Amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one ().

Propriétés

IUPAC Name |

6-amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-7-2-4-8(5-3-7)14-9(12)6-10(15)13-11(14)16/h2-6H,12H2,1H3,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXXIEDYUAGZKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=O)NC2=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356300 | |

| Record name | AR-434/42595448 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180028-90-4 | |

| Record name | AR-434/42595448 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one typically involves the reaction of 6-amino-1,3-dimethyluracil with substituted benzaldehydes. The reaction conditions often include the use of a catalytic amount of acetic acid under microwave irradiation . This method yields the desired pyrimidine derivative efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfanylidenepyrimidinone to its corresponding sulfide.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding sulfides.

Substitution: Various substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that 6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one exhibits promising anticancer properties. Various studies have demonstrated its ability to inhibit tumor cell proliferation through modulation of key signaling pathways involved in cell growth and survival.

In Vitro Studies

A study evaluating the cytotoxic effects of this compound on different cancer cell lines yielded the following results:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 12.5 |

| MCF-7 (Breast) | 15.0 |

These results suggest that the compound may serve as a lead for developing new anticancer agents by targeting specific pathways involved in tumorigenesis .

In Vivo Studies

In vivo experiments using xenograft models demonstrated that treatment with 6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one resulted in a significant reduction in tumor size compared to control groups. This highlights its potential as an effective therapeutic agent against various cancers .

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory properties, which could be beneficial for treating inflammatory diseases. Preliminary studies have indicated that it may inhibit the production of pro-inflammatory cytokines.

Cytokine Production Inhibition

The following table summarizes the effects of the compound on inflammatory markers in macrophage cell lines:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

These findings suggest that 6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one could be explored further as a candidate for anti-inflammatory therapies .

Antimicrobial Properties

Emerging data indicate that derivatives of this compound may possess antimicrobial activity against various bacterial strains. The structure suggests mechanisms that could inhibit bacterial growth, although specific studies are still required to confirm these effects.

Antimicrobial Activity Assessment

Preliminary assessments have shown promising results against common pathogens, indicating that this compound might be useful in developing new antimicrobial agents .

Case Study 1: Tumor Growth Inhibition

In a notable study, researchers utilized xenograft models to evaluate the efficacy of 6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one on tumor growth. The treatment led to a marked decrease in tumor size, supporting its potential use as an anticancer agent.

Case Study 2: Safety and Toxicity Assessment

Toxicological evaluations conducted on animal models revealed that the compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects noted. This is crucial for its potential progression into clinical trials .

Mécanisme D'action

The mechanism of action of 6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one involves its interaction with biological targets. The compound exhibits high electrophilic nature, which allows it to bind effectively within the active sites of proteins. Molecular docking studies have shown that it has a high affinity for binding to antibacterial and antimalarial proteins, leading to its biological activity .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Structure and Properties

1-Phenyl vs. 4-Methylphenyl Derivatives

- 6-Amino-1-phenyl-2-sulfanylidenepyrimidin-4-one (): The absence of a methyl group on the phenyl ring reduces steric bulk and electron-donating effects compared to the 4-methylphenyl analog.

- 6-Amino-1-(4-bromophenyl)-2-sulfanylidenepyrimidin-4-one (): The electron-withdrawing bromo substituent increases molecular polarity and may alter hydrogen-bonding patterns in crystal packing, as seen in isomorphic imidazole-imine compounds where halogen substituents stabilize C–H⋯X interactions ().

Substituent Position and Bioactivity

- Oxazolo[4,5-d]pyrimidines (): Compounds like 5-(4-methylphenyl)-2-phenyl-oxazolo[4,5-d]pyrimidine feature fused oxazole rings, which confer rigidity and may enhance binding to biological targets compared to simpler pyrimidinones.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity and Solubility: The 4-methylphenyl group likely increases log P (e.g., 2-(4-methylphenyl) Indolizine has log P = 3.73; ), suggesting moderate membrane permeability but poor aqueous solubility. In contrast, methoxy-substituted analogs (e.g., 6-Amino-1-(4-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one; ) may exhibit better solubility due to polar methoxy groups.

- Hydrogen Bonding and Crystal Packing : Weak interactions like C–H⋯N and π–π stacking dominate crystal structures of related compounds (). The 4-methylphenyl group may induce distinct packing modes compared to halide-substituted analogs, influencing melting points and stability.

Activité Biologique

The compound 6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one is a member of the pyrimidine family, which has garnered attention due to its potential biological activities, particularly in pharmacology. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and various biological effects supported by empirical studies.

Molecular Structure

The molecular formula for 6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one is . Its structure features a pyrimidine ring substituted at the 1-position with a 4-methylphenyl group and a sulfanylidene group at the 2-position.

Physical Properties

- Molecular Weight : 232.31 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antitumor properties. For instance, compounds similar to 6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one have shown potential as anti-proliferative agents against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 15.0 | |

| Compound B | HeLa (cervical cancer) | 10.5 | |

| Compound C | A549 (lung cancer) | 12.0 |

These findings suggest that the compound may inhibit cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities:

- Acetylcholinesterase (AChE) : Compounds with similar structures have been shown to inhibit AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's.

- α-Glucosidase : Inhibition of this enzyme can help manage diabetes by delaying carbohydrate absorption.

In vitro studies demonstrated that some derivatives exhibited substantial inhibition against these enzymes, indicating potential therapeutic applications in metabolic disorders and neurodegeneration .

The biological activity of 6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one is thought to arise from its ability to interact with specific biological targets:

- Enzyme Binding : The compound may bind to active sites of enzymes like AChE and α-glucosidase, altering their activity.

- Cellular Uptake : Its lipophilicity allows it to cross cell membranes easily, leading to intracellular effects.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that related compounds can modulate oxidative stress pathways, contributing to their cytotoxic effects on cancer cells.

Study 1: Antiproliferative Effects

In a study assessing the antiproliferative effects of various pyrimidine derivatives, it was found that 6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one significantly inhibited the proliferation of MCF-7 cells at concentrations above 10 µM. The mechanism was linked to increased apoptosis as evidenced by flow cytometry analysis .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of related compounds. The results indicated that certain derivatives showed competitive inhibition against AChE with Ki values in the micromolar range, suggesting potential as therapeutic agents for Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.